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Compound of Interest |

5-Ethyl-4-(4-methoxy-phenyl)-2H-
Compound Name:
pyrazol-3-ylamine

CAS No.: 955584-85-7

Cat. No.: B1317421

. J

Executive Summary

The pyrazole scaffold, particularly when substituted with a 4-methoxyphenyl moiety, represents
a "privileged structure” in medicinal chemistry. This specific substitution pattern leverages the
electron-donating properties of the methoxy group (

) and its capacity as a weak hydrogen bond acceptor to modulate pharmacokinetics and
binding affinity.

This guide analyzes the critical SAR determinants of these derivatives across two primary
therapeutic axes: dual EGFR/VEGFR-2 kinase inhibition (Anticancer) and COX-2 selective
inhibition (Anti-inflammatory). It provides validated synthetic protocols and mechanistic insights
grounded in recent experimental data.

Chemical Space & Synthetic Methodology

The construction of 1,3,5-trisubstituted pyrazoles containing a 4-methoxyphenyl group typically
proceeds via the cyclocondensation of chalcones with hydrazines. This route is preferred for its
regioselectivity and high yields.

Validated Synthesis Protocol: Claisen-
Schmidt/Cyclization
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Target Compound:1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Key
intermediate for bioactive derivatives).

Reagents:

4-Methoxyacetophenone (1.0 eq)

4-Chlorophenylhydrazine hydrochloride (1.1 eq)

Vilsmeier-Haack Reagent (

IDMF)[1][2]

Ethanol, Glacial Acetic Acid[3]
Step-by-Step Protocol:
e Chalcone Formation (Precursor):

o Dissolve 4-methoxyacetophenone (10 mmol) and the appropriate aldehyde (e.g., 4-
chlorobenzaldehyde) in ethanol (20 mL).

o Add 10% NaOH (aq) dropwise at 0°C. Stir at room temperature for 12 hours.
o Neutralize with HCI. Filter the precipitate (Chalcone) and recrystallize from ethanol.[2][4]
o Validation: Appearance of alkene protons (

7.5-7.9 ppm,
Hz) in

-NMR.[5]
» Pyrazoline Cyclization:

o Reflux the chalcone (5 mmol) with 4-chlorophenylhydrazine hydrochloride (5.5 mmol) in
glacial acetic acid (10 mL) for 6-8 hours.

o Pour into crushed ice. Filter the solid.[2][4]
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o Mechanism:[6][7][8] The hydrazine nitrogen attacks the
-carbon of the enone, followed by intramolecular dehydration.
o Formylation (Optional for C4-functionalization):
o Treat the pyrazoline/pyrazole intermediate with Vilsmeier reagent (
in DMF) at 0-5°C, then heat to 70°C for 4 hours.
o Hydrolyze with sodium acetate solution.
o Yield: Typically 65-85%.

Synthetic Pathway Visualization

The following diagram illustrates the regioselective synthesis logic.
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Caption: Regioselective synthesis of 1,3,5-trisubstituted pyrazoles via chalcone intermediates.

Pharmacological Targets & SAR Analysis
Anticancer Activity (EGFR & VEGFR-2 Inhibition)

The 4-methoxyphenyl group is critical in dual kinase inhibitors. It mimics the ATP adenine ring's
interaction or occupies the hydrophobic pocket Il in the kinase domain.

o Key Finding: Compound 12 (a pyrazole-pyrimidine hybrid) demonstrated an
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of 0.071 pM against EGFR and 0.098 pM against VEGFR-2 [1].

Mechanistic Role: The methoxy group at the para-position of the phenyl ring (attached to C3
or N1 of pyrazole) functions as a lipophilic spacer that also provides a specific electronic
environment (electron donation) to stabilize the

-stacking interactions within the active site.
SAR Logic for Kinase Inhibition:

e Position 1 (N1): A bulky hydrophobic group (e.g., 4-chlorophenyl or 4-methoxyphenyl) is
essential for occupying the hydrophobic region of the ATP binding pocket.

Position 3 (C3): The 4-methoxyphenyl group here is optimal. Replacing
with
or electron-withdrawing groups (

) drastically reduces potency, suggesting the oxygen atom participates in water-mediated H-
bonding or dipole interactions.

Position 4 (C4): Functionalization with heteroaryl moieties (e.g., pyrimidine, thiazole) creates
"hybrid" inhibitors that extend into the solvent-accessible region of the kinase.

Anti-inflammatory Activity (COX-2 Selectivity)

In the context of COX-2 inhibition (similar to Celecoxib), the 4-methoxyphenyl group often
replaces the sulfonamide-bearing phenyl or serves as the auxiliary aryl ring.

o Key Finding: Pyrazole-pyridazine hybrids (e.g., Compound 5f) exhibit

values ~1.50 puM against COX-2 with high selectivity indices (

) [2].

e SAR Insight: The volume of the methoxy group (

) is tolerated well within the COX-2 secondary pocket (unlike the smaller COX-1 pocket). It
provides metabolic stability compared to a methyl group (prone to oxidation) or a hydroxyl
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group (prone to glucuronidation).

Data Visualization & SAR Logic
Comparative Potency Data

The following table summarizes the activity of key 4-methoxyphenyl pyrazole derivatives from

recent high-impact studies.

Ke
Compound Core IC50 / o .
Target o Substituent Ref
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Structure-Activity Relationship Map

This diagram maps the functional impact of substitutions around the pyrazole core.
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Caption: SAR map detailing the functional contribution of substituents at positions 1, 3, 4, and
5.

EGFR Signaling Pathway Inhibition

Understanding the downstream effect of these inhibitors is crucial for drug development.
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Caption: Mechanism of action: Pyrazole derivatives block EGFR autophosphorylation, halting
the RAS/RAF/MEK cascade.

Conclusion & Future Directions

The 4-methoxyphenyl pyrazole scaffold is a versatile template. The methoxy group is not
merely a passive substituent but a critical modulator of lipophilicity and electronic density,
essential for high-affinity binding in both kinase (EGFR/VEGFR) and cyclooxygenase (COX-2)
pockets.

Future Development:

 PROTACSs: Utilizing the 4-methoxyphenyl pyrazole core as the "warhead" ligand linked to E3
ligase recruiters to degrade EGFR mutants.

e Hybrids: Fusing the pyrazole ring with coumarin or quinoline moieties to overcome drug
resistance in non-small cell lung cancer (NSCLC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. asianpubs.org [asianpubs.org]

e 2. chemmethod.com [chemmethod.com]
o 3. dergipark.org.tr [dergipark.org.tr]

e 4. jchemlett.com [jchemlett.com]

e 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation |
European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

¢ 6. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated
Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

e 7. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines
with ninhydrin-derived Morita—Baylis—Hillman carbonates - Organic & Biomolecular
Chemistry (RSC Publishing) [pubs.rsc.org]

e 8. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride -
Google Patents [patents.google.com]

¢ 9. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine
derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 -
PubMed [pubmed.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: Structure-Activity Relationship of 4-
Methoxyphenyl Pyrazole Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317421#structure-activity-relationship-of-4-
methoxyphenyl-pyrazole-derivatives]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1317421?utm_src=pdf-custom-synthesis
https://asianpubs.org/index.php/ajchem/article/download/12932/12913
https://www.chemmethod.com/article_164283.html
https://dergipark.org.tr/en/download/article-file/1411194
https://www.jchemlett.com/article_130202_7bcbc6826654907d7e1aebf014511b49.pdf
https://healthcare-bulletin.co.uk/article/volume-11-issue-4-pages62-67-ra/
https://healthcare-bulletin.co.uk/article/volume-11-issue-4-pages62-67-ra/
https://www.organic-chemistry.org/abstracts/lit4/342.shtm
https://www.organic-chemistry.org/abstracts/lit4/342.shtm
https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01253g
https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01253g
https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01253g
https://patents.google.com/patent/CN102557985A/en
https://patents.google.com/patent/CN102557985A/en
https://pubmed.ncbi.nlm.nih.gov/35395446/
https://pubmed.ncbi.nlm.nih.gov/35395446/
https://pubmed.ncbi.nlm.nih.gov/35395446/
https://www.benchchem.com/product/b1317421#structure-activity-relationship-of-4-methoxyphenyl-pyrazole-derivatives
https://www.benchchem.com/product/b1317421#structure-activity-relationship-of-4-methoxyphenyl-pyrazole-derivatives
https://www.benchchem.com/product/b1317421#structure-activity-relationship-of-4-methoxyphenyl-pyrazole-derivatives
https://www.benchchem.com/product/b1317421#structure-activity-relationship-of-4-methoxyphenyl-pyrazole-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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